molecular formula C7H9ClN2 B1361238 4-Chloro-N1-methylbenzene-1,2-diamine CAS No. 59681-66-2

4-Chloro-N1-methylbenzene-1,2-diamine

Cat. No.: B1361238
CAS No.: 59681-66-2
M. Wt: 156.61 g/mol
InChI Key: UVUAKQQNONYKJK-UHFFFAOYSA-N
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Description

4-Chloro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of benzene, featuring a chlorine atom and a methyl group attached to the benzene ring along with two amine groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-N1-methylbenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 4-chloronitrobenzene with methylamine under reducing conditions. The reduction of the nitro group to an amine group is typically achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-N1-methylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methyl-1,2-benzenediamine hydrochloride: Similar structure with an additional methyl group.

    2-Amino-4-chloro-N1-methylaniline: Another derivative with a different substitution pattern.

    4-Chloro-1-fluoro-2-nitrobenzene: A related compound with a fluorine and nitro group.

Uniqueness

4-Chloro-N1-methylbenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methyl group on the benzene ring, along with two amine groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

4-chloro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUAKQQNONYKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348791
Record name 4-chloro-1-N-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59681-66-2
Record name 4-chloro-1-N-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N1-methylbenzene-1,2-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-N-methyl-2-nitroaniline (713 mg, 3.8 mmol) in ethanol (10 mL) is added ammonium formate (1.2 g, 19 mmol) followed by zinc dust (745 mg, 11.5 mmol). The reaction is heated to 50° C. for 2 h. The room temperature suspension is filtered through a bed of Celite and the filtrate is rinsed with additional methanol (10 mL). The filtrate is concentrated to afford the title compound (592 mg, 89%) as an oil which was used in the next step without purification
Quantity
713 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
745 mg
Type
catalyst
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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